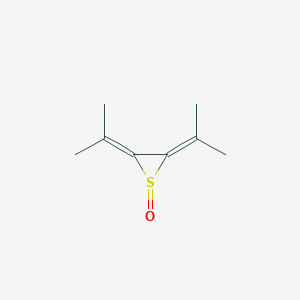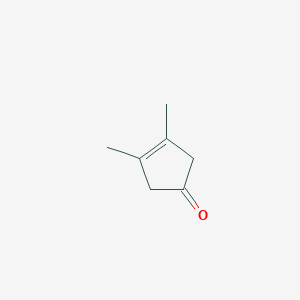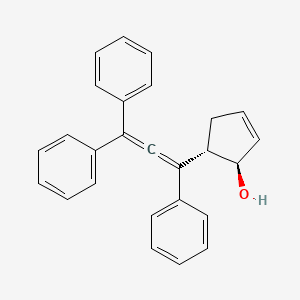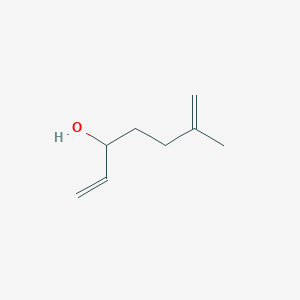
6-Methylhepta-1,6-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylhepta-1,6-dien-3-ol is an organic compound with the molecular formula C8H14O. It is a monohydric alcohol characterized by the presence of a methyl group and two double bonds in its heptadiene chain. This compound is also known by other names such as 3-Methyl-1,6-heptadien-3-ol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylhepta-1,6-dien-3-ol can be achieved through various organic reactions. One common method involves the reaction of 3-methyl-1,6-heptadiene with a suitable oxidizing agent to introduce the hydroxyl group at the third carbon position. The reaction conditions typically include controlled temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to achieve high purity levels of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylhepta-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride
Major Products:
Oxidation: 6-Methylhepta-1,6-dien-3-one
Reduction: 6-Methylheptan-3-ol
Substitution: 6-Methylhepta-1,6-dien-3-chloride
Wissenschaftliche Forschungsanwendungen
6-Methylhepta-1,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 6-Methylhepta-1,6-dien-3-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with proteins and enzymes, potentially altering their activity. The double bonds in the heptadiene chain can participate in addition reactions, leading to the formation of new compounds. These interactions are crucial in determining the compound’s biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-1,6-heptadien-3-ol
- 6-Methyl-3,5-heptadien-2-one
- 6-Methyl-3,5-heptadiene-2-one
Comparison: 6-Methylhepta-1,6-dien-3-ol is unique due to its specific arrangement of the methyl group and double bonds. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 6-Methyl-3,5-heptadien-2-one shares a similar backbone, the position of the hydroxyl group in this compound significantly influences its reactivity and applications .
Eigenschaften
CAS-Nummer |
79972-54-6 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
6-methylhepta-1,6-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-4-8(9)6-5-7(2)3/h4,8-9H,1-2,5-6H2,3H3 |
InChI-Schlüssel |
INSRWNOFDDRAKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCC(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)

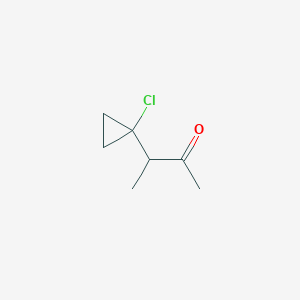
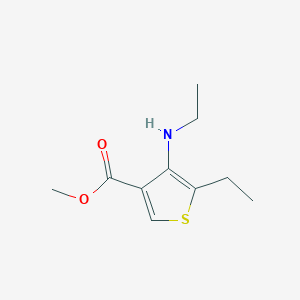
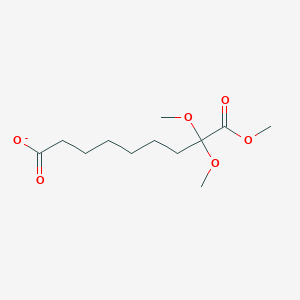
![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
